3,4-Dimethylacridin-9(10h)-one

Ophthalmology Wound healing IL-1 blockade

3,4-Dimethylacridin-9(10H)-one (CAS 6236-97-1, synonym CK-102) is a heterocyclic alkaloid based on the acridone scaffold, featuring a planar tricyclic aromatic system with a carbonyl at C9 and methyl substituents at positions 3 and 4. It is classified as a bioactive acridine derivative and has been investigated as an interleukin-1 (IL-1) blocker.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 6236-97-1
Cat. No. B1669121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylacridin-9(10h)-one
CAS6236-97-1
Synonyms3,4-dimethyl-9(10H)-acridone
CK 102
CK-102
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)C
InChIInChI=1S/C15H13NO/c1-9-7-8-12-14(10(9)2)16-13-6-4-3-5-11(13)15(12)17/h3-8H,1-2H3,(H,16,17)
InChIKeyZRMNUBSZWKYSME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylacridin-9(10H)-one (CK-102) for Inflammation Research: Key Physicochemical and Pharmacological Baseline Data


3,4-Dimethylacridin-9(10H)-one (CAS 6236-97-1, synonym CK-102) is a heterocyclic alkaloid based on the acridone scaffold, featuring a planar tricyclic aromatic system with a carbonyl at C9 and methyl substituents at positions 3 and 4 . It is classified as a bioactive acridine derivative and has been investigated as an interleukin-1 (IL-1) blocker [1]. Predicted physicochemical parameters include a logP of 3.49, a molecular weight of 223.27 g/mol, zero hydrogen-bond donors, and a polar surface area of 29 Ų, placing it within drug-like chemical space .

Why 3,4-Dimethylacridin-9(10H)-one Cannot Be Replaced by Other Acridone Analogs in IL-1-Targeted Studies


The biological activity of acridones is exquisitely sensitive to the position and nature of substituents. The 3,4-dimethyl substitution pattern of CK-102 confers a distinct pharmacological fingerprint that cannot be replicated by unsubstituted acridone, 2,4-dimethylacridone, or other alkyl-substituted acridone derivatives [1]. Direct comparative studies in rabbit trabeculectomy and corneal fibroblast models show that CK-102 exhibits a unique efficacy and selectivity profile among IL-1 blockers—differing markedly from its structural congener CK-17 and other synthetic analogs—which means that substituting one acridone derivative for another without equivalent substitution-pattern verification will inevitably compromise experimental reproducibility and lead to divergent biological outcomes [2].

Head-to-Head Quantitative Evidence for 3,4-Dimethylacridin-9(10H)-one vs. Other IL-1 Blockers


Comparative Prolongation of Trabeculectomy Failure: CK-102 vs. CK-17, CK-101A, CK-103A, and Methylprednisolone

In a pigmented rabbit trabeculectomy model, CK-102 (3,4-dimethylacridin-9(10H)-one) prolonged the number of days before filtration fistula failure by 30% relative to vehicle control. Under identical conditions, CK-17 and CK-101A each prolonged failure by 55%, CK-103A by 79%, and the corticosteroid positive control methylprednisolone by 21% [1].

Ophthalmology Wound healing IL-1 blockade

Differential DNA Synthesis Inhibition in Corneal Fibroblasts: CK-102 vs. CK-17 and CK-103A

In a rabbit corneal fibroblast proliferation assay, IL-1 blockers suppressed fibroblast growth in a concentration-dependent manner. However, DNA synthesis (measured by [³H]-thymidine incorporation) was significantly inhibited by CK-17 and CK-103A, but not by CK-102 or CK-101A [1]. This demonstrates that CK-102 exerts its anti-inflammatory effect through a mechanism that does not involve direct antiproliferative activity on fibroblasts.

Corneal fibrosis Fibroblast proliferation IL-1 signaling

Suppression of Lens Protein-Induced Ocular Inflammation: CK-102 vs. Classical NSAIDs

In a lens protein-induced ocular inflammation model, CK-102 was among the non-steroidal anti-inflammatory agents (NSAIAs) that effectively inhibited the inflammatory response, along with REV 5901, mefenamic acid, indomethacin, and CK-17 [1]. This confirms the IL-1 blocking activity of CK-102 in a second, mechanistically distinct model of anterior segment inflammation.

Ocular inflammation Lens protein uveitis NSAID profiling

Procurement-Relevant Application Scenarios for 3,4-Dimethylacridin-9(10H)-one


IL-1 Blocker Reference Standard for Moderate-Efficacy Ocular Anti-Inflammatory Studies

CK-102 serves as a well-characterized reference compound for investigating IL-1-mediated pathways in anterior segment inflammation. Its moderate efficacy (30% prolongation of trabeculectomy failure [1]) and lack of direct fibroblast antiproliferative activity [2] make it an ideal comparator for evaluating novel IL-1 antagonists in rabbit uveitis and surgical wound-healing models.

Selective Mechanistic Probe for IL-1 Signaling Independent of DNA Synthesis Inhibition

Because CK-102 does not significantly inhibit DNA synthesis in corneal fibroblasts, unlike CK-17 and CK-103A [2], it is uniquely suited for dissecting IL-1 signaling pathways that are uncoupled from fibroblast cell-cycle arrest. This selectivity profile supports its use in fibrosis research where preservation of stromal cell viability is critical.

Parent Scaffold for N10-Derivatized Acridone Drug Discovery Programs

The 3,4-dimethylacridone core of CK-102 has been successfully derivatized at the N10 position to yield compounds with enhanced bioactivity—for example, N10-acetyl-3,4-dimethylacridone exhibits antibacterial activity surpassing gentamicin against Pseudomonas aeruginosa (35 mm vs. 25 mm inhibition zone at 400 mg/mL [3]). CK-102 thus represents a validated starting point for medicinal chemistry campaigns targeting antimicrobial, anticancer, or kinase-inhibitory acridone derivatives.

Physicochemical Reference Standard for Acridone logP Determination

With a predicted logP of 3.49 and well-defined physicochemical properties (polar surface area 29 Ų, zero H-bond donors ), CK-102 constitutes a convenient reference standard for calibrating logP measurements and assessing membrane permeability in acridone-focused structure-activity relationship (SAR) studies.

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